molecular formula C25H24N2O2S B3556702 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3556702
M. Wt: 416.5 g/mol
InChI Key: VJMHLVJMZJVISJ-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Benzyl and Methylsulfanyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent.

    Formation of the Acetamide Moiety: The final step involves the acylation of the indole derivative with 4-methoxyphenylacetyl chloride to form the desired acetamide compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts such as palladium on carbon.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential antimicrobial and antiviral activities, as indole derivatives are known to exhibit such properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to interact with biological targets.

    Industry: In the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various physiological roles.

The uniqueness of this compound lies in its specific structural features, such as the presence of the benzyl and methylsulfanyl groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-29-20-14-12-19(13-15-20)26-24(28)16-23-25(30-2)21-10-6-7-11-22(21)27(23)17-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMHLVJMZJVISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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